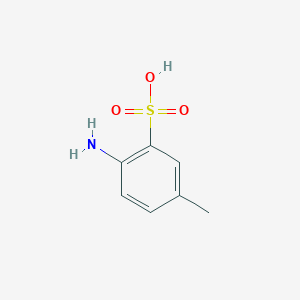
2-Amino-5-methylbenzenesulfonic acid
Cat. No. B181636
Key on ui cas rn:
88-44-8
M. Wt: 187.22 g/mol
InChI Key: LTPSRQRIPCVMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04507236
Procedure details


31.4 Parts of 8-amino-naphthol-3,6-disulphonic acid are condensed with cyanuric chloride at 0° C. and pH 1 to 2. To the suspension of the primary condensation product is added an aqueous solution of 21 parts of the sodium salt of 2,4-diaminobenzenesulphonic acid and condensation is effected at a pH of 4 to 5. When the condensation is complete, the secondary condensation product is coupled at pH 6 to 6.5 with the diazo compound obtained from 18.7 parts of 2-amino-5-methylbenzenesulphonic acid. The red dye solution is then added to a suspension of 2-(2'-sulphophenylamino)-4,6-difluoro-1,3,5-triazine prepared by condensing 17.3 parts of 2-aminobenzenesulphonic acid with 13.5 parts of 2,4,6-trifluoro-1,3,5-triazine at 0° C. The hydrogen fluoride liberated during the condensation is neutralised continously by adding sodium carbonate solution. When the condensation is complete, the reaction product is isolated in the form of a red powder by evaporating the water under reduced pressure. The dye colours cellulose fibres in fast, bluish red shades.
[Compound]
Name
8-amino-naphthol-3,6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
N1C(Cl)=NC(Cl)=N[C:2]=1Cl.[Na].[NH2:11][C:12]1[CH:17]=[C:16](N)[CH:15]=[CH:14][C:13]=1[S:19]([OH:22])(=[O:21])=[O:20]>>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:2])=[CH:14][C:13]=1[S:19]([OH:22])(=[O:21])=[O:20] |^1:9|
|
Inputs


Step One
[Compound]
|
Name
|
8-amino-naphthol-3,6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Three
[Compound]
|
Name
|
21
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=C1)N)S(=O)(=O)O
|
Step Four
[Compound]
|
Name
|
diazo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the suspension of the primary condensation product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)C)S(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
